3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Description
Parent Heterocyclic System
The base structure is pyridazino[4,5-b]indol-4-one , a fused bicyclic system comprising:
- A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).
- An indole ring (a bicyclic structure with a benzene fused to a pyrrole).
- Fusion occurs at the 4,5-position of the pyridazine and b-edge of the indole.
- The 4-one suffix indicates a ketone group at position 4 of the pyridazinoindole system.
Substituent Prioritization and Numbering
- Saturation : The 3,5-dihydro-4H designation specifies partial saturation at positions 3 and 5, reducing the pyridazine ring to a dihydro structure with one double bond remaining.
- Methoxy Groups : 7,8-Dimethoxy denotes methoxy (-OCH₃) substituents at positions 7 and 8 on the indole moiety.
- Methyl Group : A 5-methyl substituent resides at position 5 of the pyridazine ring.
- Aminomethyl Side Chain : The 3-{[benzyl(methyl)amino]methyl} group at position 3 consists of:
- A methylenyl bridge (-CH₂-) linked to the pyridazine ring.
- A tertiary amine with benzyl (C₆H₅CH₂-) and methyl (-CH₃) substituents.
Table 1: IUPAC Name Breakdown
| Component | Position | Description |
|---|---|---|
| Pyridazino[4,5-b]indole | Core | Fused bicyclic heteroaromatic system |
| 4-one | 4 | Ketone functional group |
| 3,5-dihydro-4H | 3,5 | Partial saturation of pyridazine ring |
| 7,8-dimethoxy | 7,8 | Methoxy groups on indole |
| 5-methyl | 5 | Methyl group on pyridazine |
| 3-{[benzyl(methyl)amino]methyl} | 3 | Tertiary amine-linked side chain |
Molecular Geometry and Stereochemical Considerations
Fused Ring System
The pyridazino[4,5-b]indole core adopts a planar conformation due to aromatic π-conjugation across both rings. Partial saturation at positions 3 and 5 introduces slight puckering in the pyridazine ring, creating a half-chair conformation that influences steric interactions.
Substituent Spatial Arrangement
- 7,8-Dimethoxy Groups : Positioned ortho to each other on the indole benzene ring, these groups create electronic asymmetry, enhancing dipole interactions with biological targets.
- 5-Methyl Group : Occupies an axial position relative to the pyridazine ring, contributing to hydrophobic packing in molecular complexes.
- 3-{[benzyl(methyl)amino]methyl} Side Chain :
- The methylenyl bridge (-CH₂-) adopts a gauche conformation relative to the pyridazine ring, minimizing steric clash.
- The tertiary amine’s benzyl and methyl groups project into distinct spatial quadrants, creating a chiral environment at the nitrogen center. However, rapid inversion at nitrogen precludes isolable stereoisomers under standard conditions.
Table 2: Key Bond Angles and Distances
| Feature | Bond Angle/Distance | Significance |
|---|---|---|
| Pyridazine C-N-C | 117° | Reflects aromatic conjugation |
| Indole N-C-C (pyrrole) | 108° | Distorted due to fused system |
| Methoxy O-C-C | 120° | Optimal for resonance stabilization |
| C3-CH₂-N (side chain) | 1.46 Å | Single bond allowing rotational flexibility |
Comparative Analysis with Pyridazino[4,5-b]indole Core Structure Variants
Substituent-Driven Property Modifications
Table 3: Comparative Substituent Effects
Electronic and Steric Trends
- Electron-Donating Groups (e.g., methoxy) : Stabilize aromatic systems via resonance, increasing binding affinity to electron-deficient targets like kinase ATP pockets.
- Bulky Substituents (e.g., benzyl) : Improve selectivity by restricting access to off-target binding sites. The benzyl(methyl)amino group in the target compound enhances π-π stacking with tyrosine residues.
- Chlorine Substituents : Introduce electronegative centers that polarize adjacent bonds, as seen in 1-chloro derivatives.
Biological Implications
- Aminomethyl Side Chains : Meta-substitution (as in the target compound) optimizes hydrogen bonding with catalytic lysines in kinase domains, increasing inhibitory potency compared to para- or ortho-substituted analogs.
- Methyl vs. Phenyl Groups : Smaller alkyl groups (e.g., 5-methyl) reduce metabolic oxidation rates compared to aromatic substituents.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[[benzyl(methyl)amino]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C22H24N4O3/c1-24(13-15-8-6-5-7-9-15)14-26-22(27)21-17(12-23-26)16-10-19(28-3)20(29-4)11-18(16)25(21)2/h5-12H,13-14H2,1-4H3 |
InChI Key |
TXZYMKPIXZTKDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN(C)CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium or copper, and specific reaction conditions like temperature and solvent choice to enhance the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
3-{[Benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-{[Benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
(a) 5H-Pyridazino[4,5-b]indol-4-ol
- Molecular Formula : C₁₁H₈N₂O.
- Key Differences: Lacks the 3-{[benzyl(methyl)amino]methyl}, 7,8-dimethoxy, and 5-methyl substituents. The simpler structure results in a lower molecular weight (200.2 g/mol) and reduced steric hindrance .
- Significance : Serves as a foundational scaffold for synthesizing derivatives like the target compound.
(b) 8-Substituted-5-benzyl-1-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Functional Group Analogues
(a) 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindolone
- Molecular Formula : C₂₆H₂₁BrN₆O.
- Key Differences: Replaces the pyridazine ring with a triazine system and introduces a 4-bromophenyl substituent.
Biological Activity
3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS Number: 1401566-13-9) is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C22H24N4O3
- Molecular Weight : 392.5 g/mol
The biological activity of this compound is believed to be mediated through several mechanisms, including modulation of neurotransmitter systems and inhibition of specific enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, pyridazinoindole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
Case Study Example :
A study involving a related compound demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, suggesting that 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one may exhibit similar effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 20 | G2/M phase arrest |
| HeLa (Cervical) | 10 | Inhibition of proliferation |
Anti-inflammatory Activity
Compounds structurally similar to 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one have been reported to exhibit anti-inflammatory properties. These effects are often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Research Findings :
In vitro studies have shown that related compounds significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy of similar compounds. These studies often include:
- Toxicity Assessments : Evaluating the cytotoxic effects on normal cell lines.
- In Vivo Models : Testing anti-tumor efficacy in animal models.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME).
Q & A
Q. What are the recommended synthetic strategies for preparing 3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A plausible route includes:
Cyclocondensation : Start with a substituted indole precursor to form the pyridazinoindole core.
Functionalization : Introduce the 7,8-dimethoxy groups via selective alkylation or etherification under anhydrous conditions.
Amination : Install the benzyl(methyl)aminomethyl group using reductive amination or nucleophilic substitution (e.g., with benzylmethylamine).
Refer to analogous pyridazinoindole syntheses in Scheme 13 (e.g., alkylation and cyclization steps) .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the indole core).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- HPLC purity analysis : Employ a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm .
Advanced Research Questions
Q. What experimental designs are critical for resolving contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variability in:
- Solubility : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm concentrations via LC-MS.
- Assay conditions : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Control experiments : Include a reference inhibitor (e.g., staurosporine for kinase assays) to normalize activity .
Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?
- Methodological Answer : Focus on systematic modifications:
- Substituent variation : Replace methoxy groups (positions 7,8) with electron-withdrawing (e.g., Cl) or donating (e.g., -NH₂) groups.
- Scaffold hybridization : Fuse the pyridazinoindole core with other heterocycles (e.g., pyrazole, imidazole) to enhance binding affinity.
- Pharmacophore mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., benzyl group interactions with hydrophobic pockets) .
Q. What computational approaches are effective in predicting the compound’s metabolic stability?
- Methodological Answer : Combine:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., methylamino).
- CYP450 enzyme docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina.
- In silico metabolite prediction : Use software like MetaSite to identify potential oxidation or demethylation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
